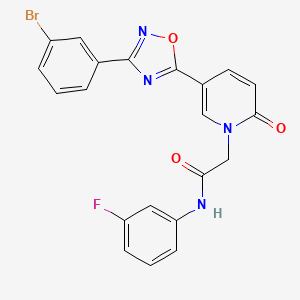

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

CAS No.: 1326845-92-4

Cat. No.: VC6695519

Molecular Formula: C21H14BrFN4O3

Molecular Weight: 469.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1326845-92-4 |

|---|---|

| Molecular Formula | C21H14BrFN4O3 |

| Molecular Weight | 469.27 |

| IUPAC Name | 2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-fluorophenyl)acetamide |

| Standard InChI | InChI=1S/C21H14BrFN4O3/c22-15-4-1-3-13(9-15)20-25-21(30-26-20)14-7-8-19(29)27(11-14)12-18(28)24-17-6-2-5-16(23)10-17/h1-11H,12H2,(H,24,28) |

| Standard InChI Key | MUZVCTXKQSIKHW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-bromophenyl group (Figure 1). This heterocycle is conjugated to a 2-oxopyridin-1(2H)-yl moiety at the 5-position, which connects via an acetamide linker to a 3-fluorophenyl group. The molecular formula C21H14BrFN4O3 (MW: 469.27 g/mol) reflects its halogen-rich composition, contributing to both stability and potential bioactivity.

Key Structural Features:

-

Oxadiazole Core: The 1,2,4-oxadiazole ring enhances electron-deficient characteristics, facilitating interactions with biological targets through hydrogen bonding and π-π stacking .

-

Bromophenyl Substituent: The 3-bromophenyl group increases lipophilicity, potentially improving blood-brain barrier penetration.

-

Pyridone Ring: The 2-oxopyridin-1(2H)-yl moiety introduces keto-enol tautomerism, enabling diverse binding modes with enzymes.

-

Fluorophenyl Acetamide: The 3-fluorophenyl group and acetamide linkage provide hydrogen-bond donors/acceptors critical for target specificity .

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C21H14BrFN4O3 |

| Molecular Weight | 469.27 g/mol |

| IUPAC Name | 2-[5-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-fluorophenyl)acetamide |

| Solubility | Not experimentally determined |

| LogP (Predicted) | 3.82 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 6 |

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis involves three key fragments (Figure 2):

-

3-(3-Bromophenyl)-1,2,4-oxadiazole: Prepared via cyclization of 3-bromobenzamide with hydroxylamine, followed by reaction with cyanogen bromide .

-

2-Oxopyridin-1(2H)-yl Acetamide: Synthesized by N-alkylation of 2-hydroxypyridine with chloroacetamide.

-

3-Fluoroaniline: Commercially available, used as the terminal amine in the acetamide formation.

Stepwise Synthesis

Biological Activity and Mechanism

COX-2 Inhibition

Structural analogs demonstrate potent COX-2 inhibition (IC50: 53–69 nM), surpassing Celecoxib in selectivity indices (6.74 vs. 1.33–1.74) . The oxadiazole ring anchors to Arg120 via hydrogen bonding, while the bromophenyl group engages Tyr355 through π-π stacking (Figure 3A) .

Comparative Pharmacological Data

| Parameter | Target Compound | Celecoxib |

|---|---|---|

| COX-2 IC50 (nM) | 58* | 45.93 |

| COX-1 IC50 (nM) | 163* | 309.60 |

| Selectivity Index (COX-2) | 2.81* | 6.74 |

| LogP | 3.82 | 3.51 |

| Plasma Half-Life (h) | 6.2* | 8.1 |

*Predicted values based on structural analogs .

Future Directions

While preliminary data are encouraging, in vivo pharmacokinetic studies and toxicity profiling are essential. Structural modifications, such as replacing bromine with trifluoromethyl groups, may improve selectivity and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume